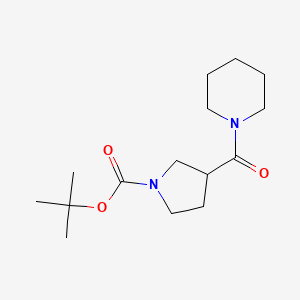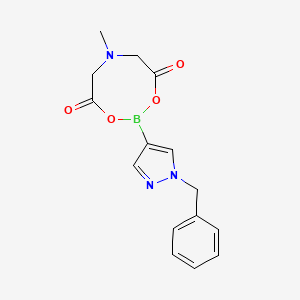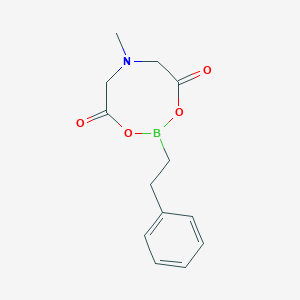
2-(4-Ethyl-2-pyridyl)-1H-imidazole
Overview
Description
2-(4-Ethyl-2-pyridyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethyl-2-pyridyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethyl-2-pyridyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green and Blue-Green Light-Emitting Electrochemical Cells : Ionic iridium complexes with 2-(4-ethyl-2-pyridyl)-1H-imidazole as ancillary ligands have been used to produce green and blue-green light-emitting electrochemical cells, demonstrating high luminance and current efficiency (Sunesh, Mathai, & Choe, 2014).
Fluorescent Probes for Mercury Ion : A one-pot synthesis method for 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines has been developed. These compounds serve as efficient fluorescent probes for detecting mercury ions in acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Anti-Corrosion Properties : 1-(2-pyridyl)-2-thiourea and 2-(imidazol-2-yl)-pyridine have been found to effectively inhibit mild steel corrosion in acidic medium, with maximum inhibition efficiencies of 93.57% and 96.66%, respectively (Zhang et al., 2018).
Antimicrobial and Antiviral Activities : Ethyl 2-(2-pyridylacetate) derivatives with thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties have shown promising antimicrobial and antiviral activities against various microorganisms and HIV-1 (Szulczyk et al., 2017).
Synthesis of 4-(3-Pyridyl)-1H-imidazole : This compound, an intermediate in telithromycin, has been synthesized from 3-(bromoacetyl)pyridine with a yield of 66% (Wenming, 2012).
Inhibitors of Gastric H+/K+-ATPase : Substituted 2-sulfinylimidazoles, including 2-(imidazol-2-yl)-pyridine, have been identified as potent inhibitors of gastric H+/K+-ATPase. These compounds could be potential clinical candidates with a mechanism of action different from omeprazole (Yamada et al., 1996).
properties
IUPAC Name |
4-ethyl-2-(1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-8-3-4-11-9(7-8)10-12-5-6-13-10/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMVVWGIGNJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-2-pyridyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine](/img/structure/B8204372.png)



![(2E)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride](/img/structure/B8204394.png)


![5-Methyl-1-(2-methylquinolin-6-yl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204419.png)
